molecular formula C15H14N2O2S2 B2849763 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 1643-52-3

4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2849763
CAS No.: 1643-52-3
M. Wt: 318.41
InChI Key: WYXQHXTWWYQIPL-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in its antibacterial activity, the compound may inhibit the function of bacterial enzymes, leading to the disruption of essential cellular processes . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-17(2)21(18,19)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)20-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQHXTWWYQIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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